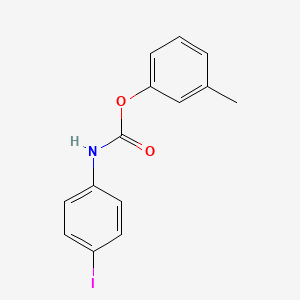

3-Methylphenyl (4-iodophenyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12INO2 |

|---|---|

Molecular Weight |

353.15 g/mol |

IUPAC Name |

(3-methylphenyl) N-(4-iodophenyl)carbamate |

InChI |

InChI=1S/C14H12INO2/c1-10-3-2-4-13(9-10)18-14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17) |

InChI Key |

TULOUABZWAYVRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)I |

Origin of Product |

United States |

Advanced Characterization and Analytical Techniques for Carbamate Compounds

Spectroscopic Methods

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups present in a molecule like 3-Methylphenyl (4-iodophenyl)carbamate. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of the molecule's bonds can be determined. The IR spectrum provides a unique fingerprint that confirms the presence of the key structural components of this aryl carbamate (B1207046).

The carbamate linkage (–NH–C(=O)–O–) gives rise to several distinct and strong absorption bands. The N-H stretching vibration of the secondary amine in the carbamate group is typically observed in the region of 3170 to 3500 cm⁻¹. msu.edu For aryl carbamates, this peak is often found around 3330-3450 cm⁻¹ and can be influenced by hydrogen bonding. oup.comrsc.org Another prominent feature is the strong carbonyl (C=O) stretching band. In aryl carbamates, this absorption typically appears in the range of 1700–1734 cm⁻¹. nih.gov Conjugation with the aromatic ring can slightly lower this frequency compared to aliphatic carbamates. oregonstate.edu Furthermore, the C–O stretching vibrations of the carbamate group contribute to bands in the fingerprint region, typically between 1200 cm⁻¹ and 1350 cm⁻¹. msu.edu

The aromatic nature of this compound is confirmed by several characteristic absorptions. Aromatic C–H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. orgchemboulder.comlibretexts.orgopenstax.org In-ring carbon-carbon (C=C) stretching vibrations produce a series of medium to weak absorptions in the 1400–1600 cm⁻¹ region. orgchemboulder.comlibretexts.orgpressbooks.pub Additionally, strong bands in the 675-900 cm⁻¹ range arise from C-H out-of-plane ("oop") bending, and the exact position of these bands can provide information about the substitution pattern on the aromatic rings. orgchemboulder.comlibretexts.org

Other structural features also have characteristic IR absorptions. The methyl group (–CH₃) on the phenyl ring will show C-H stretching vibrations in the 2850-3000 cm⁻¹ region. Finally, the carbon-iodine (C–I) bond is expected to produce a stretching absorption in the far-infrared region, typically between 480 and 610 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbamate (N-H) | Stretching | 3170 - 3500 msu.edu |

| Carbamate (C=O) | Stretching | 1700 - 1734 nih.gov |

| Carbamate (Ar-O-C) | Asymmetric Stretching | ~1200 - 1250 |

| Carbamate (C-N) | Stretching | 1200 - 1350 msu.edu |

| Aromatic (C-H) | Stretching | 3000 - 3100 orgchemboulder.comlibretexts.orgopenstax.org |

| Aromatic (C=C) | In-ring Stretching | 1400 - 1600 orgchemboulder.comlibretexts.orgpressbooks.pub |

| Aromatic (C-H) | Out-of-Plane Bending | 675 - 900 orgchemboulder.comlibretexts.org |

| Methyl (C-H) | Stretching | 2850 - 3000 |

| Aryl Halide (C-I) | Stretching | 480 - 610 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Carbamates

Conformational Analysis and Electronic Structure of Carbamate (B1207046) Moieties

The carbamate functional group, an "amide-ester" hybrid, possesses a unique conformational landscape and electronic distribution that are fundamental to its chemical behavior and biological interactions. nih.gov

Conformational Isomers:

Due to the partial double bond character of the C-N bond arising from resonance, rotation around this bond is restricted. nih.govsctunisie.org This restriction gives rise to two planar conformational isomers: syn and anti (often referred to as cis and trans, respectively). nih.govnih.gov The anti rotamer is generally more stable by approximately 1.0–1.5 kcal/mol due to reduced steric and electrostatic repulsion. nih.govnd.edu However, the energy difference between the two forms is small, and in many cases, both conformers can coexist in a nearly 50:50 mixture. nih.gov The specific equilibrium between syn and anti conformers can be influenced by several factors, including:

Substituents (R and R¹): The steric bulk and electronic properties of the groups attached to the nitrogen and oxygen atoms of the carbamate can shift the conformational equilibrium. nih.govnih.gov

Solvent: The polarity and hydrogen-bonding capability of the solvent can differentially stabilize one conformer over the other. acs.org

Concentration, Salts, and pH: These factors can also influence the free energy difference between the isomers. nih.gov

The rotational barrier of the C-N bond in carbamates is typically 3–4 kcal/mol lower than in analogous amides. nih.govnih.govacs.org This lower barrier is attributed to the electronic influence of the adjacent ester oxygen. nih.govacs.org For an N-phenylcarbamate, this barrier has been measured to be around 12.5 kcal/mol. nih.gov

Electronic Structure:

The electronic nature of the carbamate group is characterized by resonance, which delocalizes the lone pair of electrons on the nitrogen atom across the N-C-O system. nih.govnih.govacs.org This resonance stabilization contributes to the chemical stability of carbamates. nih.govnih.govacs.org The carbamate moiety contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and, to a lesser extent, the ester oxygen), allowing it to form crucial intermolecular interactions with biological targets like enzymes and receptors. nih.govnih.govacs.org

The electronic properties of the carbamate can be significantly modulated by the substituents. Electron-withdrawing groups on the N-aryl ring can decrease the rotational barrier by reducing the electron density on the nitrogen, thus weakening the C-N partial double bond. nih.govnd.edu Conversely, electron-donating groups tend to increase the rotational barrier. nd.edu

Influence of Substituent Effects on Carbamate Activity (e.g., Halogenation, Alkyl Substitution)

The biological activity of carbamates can be finely tuned by altering the substituents on the aryl rings. In the case of 3-Methylphenyl (4-iodophenyl)carbamate, the methyl and iodo groups play a significant role in defining its interaction with biological targets.

Halogenation:

The introduction of a halogen, such as the iodine atom at the para-position of the N-phenyl ring, has several important consequences:

Electronic Effects: Halogens are electron-withdrawing groups. This property can decrease the electron density on the nitrogen atom, which in turn affects the strength of the C-N partial double bond and can lower the rotational barrier. nih.govnd.edu

Lipophilicity: Halogenation generally increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and access hydrophobic binding pockets within enzymes or receptors.

Halogen Bonding: The iodine atom, in particular, can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on a biological target. This can provide an additional, specific binding interaction that enhances affinity and selectivity.

Alkyl Substitution:

The methyl group on the O-phenyl ring also influences the molecule's properties:

Steric Effects: The size and position of the methyl group can influence the preferred conformation of the molecule and how it fits into a binding site.

Electronic Effects: A methyl group is weakly electron-donating, which can slightly increase the electron density in the O-phenyl ring.

The interplay between the electron-withdrawing iodo group and the electron-donating methyl group creates a specific electronic and steric profile for this compound, which dictates its biological activity. Studies on related N-aryl carbamates have shown a clear linear free energy relationship where electron-withdrawing groups on the N-aryl ring decrease the rotational barrier around the C-N bond, while electron-donating groups increase it. nd.edu

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) in Carbamate Research

QSAR and QSPR are computational modeling approaches used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These methods are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

In carbamate research, QSAR studies often involve developing mathematical models that relate various molecular descriptors to a measured biological endpoint (e.g., enzyme inhibition). These descriptors can quantify various aspects of the molecule's structure:

Electronic Descriptors: Such as Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents.

Steric Descriptors: Like Taft steric parameters (Es) or molar refractivity (MR), which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

For a series of substituted phenyl N-methylcarbamates, a QSAR study might reveal that inhibitory potency against a particular enzyme is positively correlated with the hydrophobicity of the substituents and negatively correlated with their steric bulk. Such a model would guide the synthesis of new analogs with increased potency.

Similarly, QSPR models can predict properties like solubility, melting point, or metabolic stability based on chemical structure. For carbamates, QSPR could be used to predict their environmental fate or to design compounds with improved pharmacokinetic profiles.

Modulation of Biological Properties through Structural Derivatization

The carbamate scaffold is highly versatile, and its biological properties can be systematically modified through structural derivatization. nih.govnih.govacs.org By varying the substituents on both the O- and N-termini, researchers can modulate a wide range of properties to enhance therapeutic potential. nih.govnih.govacs.org

Starting from a lead compound like this compound, medicinal chemists can synthesize a library of analogs to explore the structure-activity landscape. Key derivatization strategies include:

Varying N-Aryl Substituents: Replacing the 4-iodo group with other halogens (F, Cl, Br) or with groups of different electronic and steric character (e.g., -CF₃, -CN, -OCH₃, -NO₂) can probe the specific requirements of the binding pocket.

Varying O-Aryl Substituents: The position and nature of the methyl group can be altered. Moving it to the ortho or para position, or replacing it with larger alkyl groups or other functionalities, can optimize steric and hydrophobic interactions.

Modifying the Carbamate Core: While less common for maintaining a specific class of activity, the N-H proton could be replaced with a small alkyl group, or the carbonyl oxygen could be replaced with sulfur (to form a thiocarbamate), which would significantly alter the electronic and hydrogen-bonding properties of the core structure.

This systematic approach allows for the optimization of potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The goal is to identify a derivative with the best possible balance of efficacy and drug-like properties.

Biochemical and Enzymatic Interaction Studies of Carbamate Derivatives

Mechanisms of Enzyme Inhibition by Carbamates

Carbamates are well-documented inhibitors of several key enzyme families, most notably serine hydrolases. Their inhibitory action stems from the carbamoyl (B1232498) moiety, which can react with a nucleophilic residue in the enzyme's active site, typically a serine. This process, known as carbamoylation, results in a temporarily inactivated enzyme. The stability of this carbamoyl-enzyme complex varies, leading to different modes of inhibition, from reversible to pseudo-irreversible.

Carbamates are potent, often reversible, inhibitors of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). bohrium.comnih.gov The inhibition mechanism is a multi-step process analogous to the hydrolysis of acetylcholine itself. researchgate.net

Initial Binding: The carbamate (B1207046) inhibitor (I) first binds non-covalently to the active site of the AChE enzyme (E) to form a reversible Michaelis-Menten-like complex (EI). researchgate.net

Carbamoylation: The serine residue in the enzyme's catalytic triad (B1167595) attacks the carbonyl carbon of the carbamate, leading to the formation of a transient, carbamoylated enzyme (E') and the release of the "leaving group" (e.g., the phenol (B47542) or alcohol part of the ester). researchgate.net This is the rate-limiting step, governed by the second-order rate constant, kᵢ. researchgate.net

Decarbamoylation (Reactivation): The carbamoylated enzyme is then hydrolyzed by water, regenerating the active enzyme. This reactivation step, characterized by the decarbamoylation rate constant (kᵣ), is typically much slower than the deacetylation that occurs after acetylcholine hydrolysis. researchgate.netnih.gov

The duration and effectiveness of AChE inhibition depend on the relative rates of carbamoylation and decarbamoylation. nih.govnih.gov Structural modifications to both the carbamoyl moiety and the leaving group can significantly alter these kinetic parameters. nih.govnih.gov For instance, the size of the N-alkyl substituent on the carbamate group can influence the rate of carbamoylation (kᵢ), with a delicate balance between the residue's length and its rotational freedom affecting binding and reaction rates. nih.gov

| Carbamate Derivative | Target Enzyme | Inhibition Constant (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Compound 12b (xanthostigmine analogue) | AChE | IC₅₀ = 0.32 nM | nih.gov |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | IC₅₀ = 38.98 µM | mdpi.com |

| Various Carbamates (10-16) | AChE | Kᵢ = 0.209–0.291 nM | tandfonline.com |

| Various Carbamates (2, 6) | AChE | Kᵢ = 12.0–14.4 nM | tandfonline.com |

Butyrylcholinesterase (BChE) is another cholinesterase that can hydrolyze acetylcholine and is a therapeutic target, particularly in later stages of Alzheimer's disease. acs.org Many carbamates inhibit both AChE and BChE, but often with different potencies. nih.govnih.gov The structural differences between the active sites of AChE and BChE—particularly the wider active-site gorge of BChE—allow for the design of selective inhibitors. nih.govmdpi.com

The inhibition of BChE by carbamates follows the same carbamoylation mechanism as AChE. nih.gov However, the binding affinity and carbamoylation rate can differ significantly. For BChE, the structure of the leaving group often has a more substantial influence on inhibition than the N-alkyl substituent on the carbamate. nih.gov By modifying the carbamate's structure, researchers can develop compounds that are highly selective for BChE over AChE. acs.orgnih.gov For example, bambuterol, a biscarbamate, inhibits BChE 20,000 times faster than AChE. nih.gov This selectivity is a crucial factor in developing targeted therapies. nih.gov

| Carbamate Derivative | BChE IC₅₀ | Selectivity (BChE/AChE Ratio) | Reference |

|---|---|---|---|

| Compound 16 (biscarbamate) | - | 1087 | nih.gov |

| Compound 13 (biscarbamate) | - | 1288 | nih.gov |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | 1.60 µM | Selective for BChE | mdpi.com |

| Compound 10c (arylcarbamate-N-acylhydrazone) | 0.07 µM | Selective for BChE | nih.gov |

| Compound 5k (sulfonamide-based carbamate) | 4.33 µM | 34 | mdpi.com |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate. nih.gov Certain carbamate derivatives have been shown to be effective inhibitors of human CA isoenzymes, particularly hCA I and hCA II. nih.govnih.gov

The mechanism of inhibition involves the carbamate binding to the zinc ion (Zn²⁺) at the enzyme's active site. researchgate.net Studies suggest that the deprotonated carbamate nitrogen coordinates directly to the metal ion. researchgate.net This interaction is characterized by slow on-off binding kinetics and maximal inhibitor affinity at alkaline pH. researchgate.net The inhibition potency of carbamates against CA isoenzymes can be very high, with some derivatives showing inhibition constants (Kᵢ) in the low nanomolar range, making them more potent than some clinically used CA inhibitors like acetazolamide (B1664987) against certain isoforms. tandfonline.comnih.gov

| Carbamate Series | Target Isoenzyme | Inhibition Constant (Kᵢ) Range | Reference |

|---|---|---|---|

| Carbamates (10–16) | hCA I | 4.49–5.61 nM | tandfonline.comnih.gov |

| Carbamates (10–16) | hCA II | 4.94–7.66 nM | tandfonline.comnih.gov |

| Carbamate derivatives | hCA I | 194.4–893.5 nM | tandfonline.comnih.gov |

| Carbamate derivatives | hCA II | 103.9–835.7 nM | tandfonline.comnih.gov |

The endocannabinoid system is modulated by the synthesis and degradation of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comnih.gov The primary enzymes responsible for their degradation are the serine hydrolases Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively. nih.govnih.gov Carbamate-based compounds have been developed as potent inhibitors of these enzymes. researchgate.netnih.gov

Inhibition of FAAH or MAGL by carbamates elevates the levels of AEA or 2-AG, thereby amplifying endocannabinoid signaling. nih.gov This has therapeutic potential for treating anxiety, pain, and neuroinflammatory disorders. researchgate.netmdpi.com The inhibition mechanism is similar to that for cholinesterases, involving the carbamoylation of a catalytic serine residue in the enzyme's active site. researchgate.net Some carbamate inhibitors, such as URB597, are well-known FAAH inhibitors, though they may also inhibit other serine hydrolases. nih.gov The development of carbamates also extends to dual inhibitors of both FAAH and MAGL, as well as inhibitors of other related enzymes like α/β-Hydrolase domain-containing 6 (ABHD6). researchgate.netnih.gov

Molecular Basis of Carbamate-Enzyme Binding and Specificity

The binding and specificity of carbamate inhibitors are dictated by a combination of covalent and non-covalent interactions within the enzyme's active site. nih.gov The conformation of the carbamate, which can exist as cis and trans isomers, and its ability to act as both a hydrogen bond donor and acceptor are crucial. nih.gov

In cholinesterases, the active site contains a narrow gorge with a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. mdpi.com The inhibitor's journey to the CAS is guided by interactions with aromatic residues in the gorge. Specificity between AChE and BChE arises from differences in the amino acids lining this gorge. mdpi.com Molecular modeling studies show that carbamates are stabilized in the BChE active site through interactions like hydrogen bonds with residues such as Tyr128 and π-π stacking with Trp82. nih.gov

In carbonic anhydrases, the key interaction is the coordination of the deprotonated carbamate nitrogen with the catalytic Zn²⁺ ion. researchgate.net The specificity for different CA isoenzymes, such as the 1000-fold selectivity of methocarbamol (B1676395) for CA I over CA II, arises from subtle differences in the active site architecture surrounding the metal ion. researchgate.net

In carbamate kinase, an enzyme involved in bacterial ATP production, a protruding subdomain (PSD) plays a key role in substrate binding and catalysis. nih.gov The binding of the substrate, carbamoyl phosphate, induces a large movement of this subdomain, which positions a key catalytic residue (K128) next to the substrate and buries the active site, ensuring high selectivity. nih.gov

Biochemical Pathways for Carbamate Biodegradation and Bioremediation

Due to their widespread use as pesticides, the environmental fate of carbamates is a significant concern. bohrium.comnih.gov Microbial degradation is a primary mechanism for removing these compounds from soil and water. frontiersin.orgnih.gov Various bacterial and fungal species have evolved metabolic pathways to break down carbamates, often using them as a source of carbon and nitrogen. frontiersin.orgnih.gov

The major biochemical routes for carbamate degradation are hydrolysis and oxidation. bohrium.comfrontiersin.org

Hydrolysis: The initial and most crucial step in the degradation of many carbamates is the hydrolysis of the ester or amide linkage. frontiersin.orgnih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. bohrium.com Several carbamate hydrolase genes have been identified in microorganisms, including mcd, cehA, and cahA. bohrium.comnih.gov This enzymatic cleavage breaks the carbamate down into its constituent alcohol/phenol and methylamine. researchgate.net

Oxidation: Following initial hydrolysis, the resulting aromatic intermediates (like catechols) are funneled into common metabolic pathways. frontiersin.org This often involves oxidation reactions catalyzed by oxidoreductases, leading to ring cleavage and eventual mineralization into carbon dioxide and water. frontiersin.orgresearchgate.net

For oxime-based carbamates like aldicarb (B1662136) and methomyl, the degradation also proceeds via hydrolysis to form the corresponding oximes, which are then further metabolized through unknown routes. frontiersin.orgnih.gov The efficiency of this bioremediation process depends on various environmental factors and the specific microbial strains present. bohrium.com

Computational Chemistry and Molecular Modeling of Carbamate Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational in computational chemistry, allowing for the detailed study of electron distribution and its influence on molecular properties. binarystarchem.ca These methods solve the Schrödinger equation for a given molecule, providing information about its energy, geometry, and electronic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a crucial tool in computational chemistry for studying carbamates. wikipedia.orgmdpi.com DFT calculations are employed to optimize molecular geometries, predict vibrational spectra, and determine electronic properties. nih.gov For instance, DFT at the B3LYP level with various basis sets has been used to calculate the redox potentials of carbamate (B1207046) series. nih.gov Such studies often find linear relationships between theoretically predicted values and experimental data, as well as with the energies of the Highest Occupied Molecular Orbital (HOMO). nih.gov

One of the key features of carbamates studied using computational methods is the amide resonance, which involves three possible resonance structures that contribute to the stability of the moiety. acs.org Theoretical studies have estimated that the rotational barriers of the C–N bond in carbamates are about 3–4 kcal/mol lower than in typical amides due to electronic and steric factors. acs.org DFT calculations have been successfully used to model the vibrational spectra of carbamate pesticides, showing good agreement between theoretical and experimental Raman spectra. nih.gov These calculations help in assigning vibrational peaks and identifying characteristic spectral features of the carbamate group. nih.gov

Below is a table summarizing common DFT functionals and basis sets used in the study of carbamate systems.

| DFT Functional | Basis Set | Application |

| B3LYP | 6-31G(d) | Calculation of redox potentials and HOMO energies in carbamates. nih.gov |

| B3LYP | 6-31G(d,p) | Optimization and calculation of vibrational spectra for carbamate pesticides. nih.govnih.gov |

| B3LYP | 6-311++G(2df,2p) | High-accuracy redox potential calculations. nih.gov |

| PBE0-D3BJ | IEFPCM (Solvent Model) | Investigation of reaction mechanisms and Gibbs free energies. |

| M06-2X | 6-311+G* | Studying reaction mechanisms, such as the formation of cyclic carbamates. researchgate.net |

This table is generated based on data from multiple sources and is intended to be interactive.

Hydrogen bonding plays a critical role in the structure and function of carbamate-containing systems. nih.govresearchgate.net Computational studies, often complementing experimental techniques like IR spectroscopy, are used to investigate the nature of these interactions. researchgate.netmdpi.com In carbamates, both protons on the nitrogen atom can participate in hydrogen bonding, leading to the formation of various associated structures, such as linear chains or cyclic dimers. researchgate.net

The crystal structure of some carbamates consists of chains of cyclic hydrogen-bonded dimers, which are further connected by additional hydrogen bonds. researchgate.net Theoretical calculations can model the IR spectra of these different multimers, helping to reveal the characteristic structures present in solution and the solid state. researchgate.net Studies on self-assembling carbamate systems have shown that an exchange of hydrogen bonds between different molecules can affect the molecular packing and morphology of the material. nih.gov For the compound 3-Methylphenyl (4-iodophenyl)carbamate, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygen of the ester group can act as hydrogen bond acceptors, allowing for a variety of intermolecular interactions that influence its physical properties and binding behavior.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how ligands like carbamates interact with biological macromolecules, particularly enzymes. numberanalytics.com These methods provide a dynamic and detailed view of the binding process at the atomic level. numberanalytics.comfrontiersin.org

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.com For carbamates, which are known inhibitors of enzymes like acetylcholinesterase (AChE), docking studies are crucial for understanding their mechanism of action. tandfonline.comnih.gov The process typically involves preparing the 3D structures of both the enzyme (e.g., from the Protein Data Bank) and the carbamate ligand. tandfonline.com A grid box is then defined around the enzyme's active site to guide the docking algorithm. tandfonline.com

Numerous studies have successfully used multiple molecular docking methods to investigate the activity of various carbamate derivatives as AChE inhibitors. tandfonline.com These simulations reveal that many carbamate inhibitors bind within the main active site of AChE, adopting similar binding modes. tandfonline.com Covalent docking approaches are also applied, particularly for carbamates that act as pseudo-irreversible inhibitors by forming a covalent bond with a serine residue in the enzyme's active site. nih.govnih.gov

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the carbamate-enzyme complex over time. numberanalytics.comnih.gov MD simulations model the movement of atoms and molecules, allowing for the study of conformational changes in both the ligand and the protein upon binding. numberanalytics.comtandfonline.com

Conformational analysis of carbamates reveals that the carbamate unit tends to be planar due to the delocalization of π-electrons. acs.org Unlike peptides, which predominantly favor trans configurations, carbamates can have energetically stable cis configurations. acs.org MD simulations of carbamate-enzyme complexes help to refine the binding modes predicted by docking and provide a better view of the specific interactions. tandfonline.com These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the active site. For a molecule like this compound, the aromatic rings would be expected to participate in hydrophobic and π-stacking interactions, while the carbamate moiety could form crucial hydrogen bonds.

The following table lists key amino acid residues in cholinesterases that are frequently observed to interact with carbamate inhibitors in modeling studies.

| Enzyme | Interacting Amino Acid Residue | Type of Interaction |

| Acetylcholinesterase (AChE) | Ser203 | Covalent bond formation (pseudo-irreversible inhibition) |

| Acetylcholinesterase (AChE) | Trp86, Tyr337 | π-π stacking with aromatic rings of the inhibitor |

| Acetylcholinesterase (AChE) | Phe338, Tyr124 | Hydrophobic interactions |

| Acetylcholinesterase (AChE) | His447 | Hydrogen bonding with the catalytic triad (B1167595) |

| Butyrylcholinesterase (BuChE) | Ser198 | Covalent bond formation |

| Butyrylcholinesterase (BuChE) | Trp82 | π-π stacking at the catalytic anionic site |

| Butyrylcholinesterase (BuChE) | Trp231 | Interactions at the peripheral anionic site |

This table is generated based on data from multiple sources and is intended to be interactive.

Theoretical Studies on Reaction Pathways and Energetic Feasibility

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the formation and cleavage of carbamates. acs.org Theoretical studies can map out potential reaction pathways and calculate the associated energy barriers, providing insights into the energetic feasibility of each step. researchgate.netepa.gov

The formation of carbamates from the reaction of amines with carbon dioxide is a widely studied process. epa.govacs.org Theoretical investigations using ab initio calculations and DFT have explored different potential mechanisms. epa.govresearchgate.net One proposed pathway involves a zwitterionic intermediate formed by the nucleophilic attack of the amine on CO2, which is subsequently deprotonated. researchgate.net Another possibility is a single-step, termolecular reaction where a second amine molecule or a water molecule acts as a base to facilitate proton transfer. epa.govresearchgate.net

Computational studies have shown that the presence of a solvent, like water, is crucial for the reaction to proceed, as it helps to stabilize intermediates. researchgate.net The calculated activation energies for these pathways help to determine the most likely mechanism. For example, some calculations suggest that the single-step mechanism is in good agreement with experimental data. epa.gov Similarly, theoretical studies on the Pd-catalyzed synthesis of carbamates have used DFT to propose detailed mechanistic pathways and confirm the energetic favorability of the catalyzed reaction over the non-spontaneous direct reaction. mdpi.com These computational models provide a deep understanding of the catalyst's role in stabilizing intermediates and reducing activation barriers. mdpi.com

The table below presents a conceptual comparison of activation energies for different proposed carbamate formation pathways.

| Reaction Pathway | Key Feature | Relative Activation Energy (Conceptual) | Supporting Notes |

| Zwitterion Mechanism (Path 1) | Formation of an unstable zwitterionic intermediate. | High | Often involves two steps: nucleophilic attack followed by deprotonation. |

| Concerted/Termolecular Mechanism (Path 2) | A base (e.g., another amine or water) assists in proton transfer simultaneously with C-N bond formation. | Moderate | Considered the most likely pathway in many systems, supported by both experimental and computational results. |

| Superbase-CO2 Adduct Mechanism (Path 3) | A pre-formed adduct between a superbase and CO2 acts as the carboxylating agent. | Low | The superbase-CO2 zwitterion is kinetically accessible but may not be the active agent in all cases. |

| Catalyzed Formation (e.g., Pd-catalyzed) | A catalyst facilitates the reaction by stabilizing intermediates and lowering the overall energy barrier. mdpi.com | Low | The catalyzed pathway is significantly more energetically favorable than the uncatalyzed reaction. mdpi.com |

This table is generated based on data from multiple sources and is intended to be interactive.

Chiral Discrimination Mechanisms in Carbamate Derivatives

Computational chemistry and molecular modeling have become indispensable tools for elucidating the complex mechanisms underlying chiral discrimination in carbamate systems. These methods provide detailed insights at the molecular level, explaining how chiral stationary phases (CSPs) and other chiral selectors preferentially interact with one enantiomer over another. The primary mechanisms involve a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, steric hindrance, and dipole-dipole interactions. The stability of the transient diastereomeric complexes formed between the chiral selector and the individual enantiomers determines the degree of separation, and computational models can quantify the energy differences between these complexes. mdpi.com

Research into phenylcarbamate derivatives of cellulose (B213188), which are widely used as CSPs in high-performance liquid chromatography (HPLC), has demonstrated the critical role of the carbamate moiety in chiral recognition. scilit.comoup.com Computational studies on cellulose trisphenylcarbamate (CTPC) have been performed to understand its interaction with different enantiomers. nih.gov In these models, the NH proton and the carbonyl oxygen of the carbamate group are identified as the most significant adsorption sites for forming hydrogen bonds with analytes. scilit.comoup.com

Calculations of interaction energies between CTPC and the enantiomers of (±)-trans-stilbene oxide revealed that the (S,S)-(-)-isomer interacts more closely and strongly with the CSP compared to the (R,R)-(+)-isomer. nih.gov This theoretical finding aligns with experimental chromatographic results where the two enantiomers are successfully resolved. nih.gov The key adsorbing site was suggested to be the NH protons of the carbamate groups located at the 3-position of the glucose units. nih.gov In contrast, for analytes like (±)-trans-1,2-diphenylcyclopropane, where minimal difference in interaction energy between the enantiomers was calculated, no chromatographic resolution was observed, further validating the predictive power of the computational models. nih.gov

| Analyte | Enantiomer | Chromatographic Resolution (α) | Computational Finding |

|---|---|---|---|

| trans-Stilbene Oxide | (R,R)-(+)-isomer | 1.46 (Complete Resolution) | Less favorable interaction with CTPC. |

| (S,S)-(-)-isomer | Interacts more closely and strongly with CTPC's NH proton. | ||

| trans-1,2-diphenylcyclopropane | (+)-isomer | ~1.00 (No Resolution) | Little difference in minimum interaction energies between enantiomers. |

| (-)-isomer |

Cinchona alkaloid carbamate derivatives represent another important class of chiral selectors whose discrimination mechanisms have been explored through molecular modeling. acs.org For these systems, successful chiral recognition relies on the formation of multiple simultaneous interactions, including ion-pairing, hydrogen bonding, and π-stacking. acs.org Computational studies have shown that for a given pair of enantiomers, only one is capable of forming a stable, multiple-contact complex with the chiral selector, leading to its stronger retention and thus enabling separation. acs.org

Molecular docking simulations have also been applied to investigate enantioselective permeation through membranes made of carbamate derivatives. For instance, simulations involving cellulose benzyl (B1604629) carbamate (CBzC) and cellulose 4-chlorobenzyl carbamate (CCBzC) membranes were used to analyze the binding with (R,S)-1-(1-naphthyl)ethanol enantiomers. nih.gov These simulations revealed differences in the binding free energies between the enantiomers and the chiral selectors, which correlated with the experimentally observed enantioselective permeation. nih.gov

| Chiral Selector | Enantiomer | Preferential Permeation | Theoretical Binding Affinity |

|---|---|---|---|

| Cellulose Benzyl Carbamate (CBzC) | (R)-NET | Yes | Simulations indicate differences in binding free energies between enantiomers. |

| (S)-NET | No | ||

| Cellulose 4-chlorobenzyl Carbamate (CCBzC) | (R)-NET | No | Simulations indicate differences in binding free energies between enantiomers. |

| (S)-NET | Yes |

Furthermore, density functional theory (DFT) calculations have been employed to study chiral recognition in more complex systems like metal-organic frameworks (MOFs) featuring carbamate functionalities. acs.org In these cases, subtle differences in non-covalent interactions between the chiral pores of the MOF and the ammonium (B1175870) carbamate chains formed upon CO2 adsorption dictate the thermodynamics and enantioselectivity of the process. acs.org These computational approaches collectively underscore the principle that chiral discrimination by carbamate derivatives is a multifactorial process governed by the precise spatial arrangement and energetic favorability of various non-covalent interactions.

Applications of Carbamate Scaffolds in Medicinal Chemistry Beyond Direct Enzyme Inhibition General Carbamates

Carbamates as Components in Drug Design and Prodrug Strategies

The incorporation of a carbamate (B1207046) moiety into a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. nih.govacs.org Carbamates are often employed as isosteres for amide or ester groups, offering improved chemical and metabolic stability. nih.gov This stability can lead to a longer duration of action and reduced potential for toxic metabolites. The carbamate group can also modulate a compound's polarity and lipophilicity, which are critical factors for membrane permeability and oral bioavailability. nih.gov

A key application of carbamates is in the development of prodrugs. nih.govnih.gov A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. This strategy is often used to overcome challenges such as poor solubility, rapid metabolism, or unpleasant taste. nih.gov Carbamates are particularly useful in creating prodrugs for amine-, alcohol-, and phenol-containing drugs. nih.govacs.org By masking a polar functional group with a carbamate, the drug's lipophilicity can be increased, facilitating its absorption. Once absorbed, the carbamate can be cleaved by enzymes, such as esterases, to release the active parent drug. acs.org

For instance, the carbamate linkage can be designed to be stable at physiological pH but susceptible to enzymatic hydrolysis at the target site, thereby enabling targeted drug delivery. acs.org This approach can minimize off-target effects and enhance the therapeutic index of a drug. The versatility of the carbamate group allows for fine-tuning of the prodrug's properties by modifying the substituents on the nitrogen and oxygen atoms, enabling control over the rate of drug release. nih.gov

Exploration of Carbamate Derivatives for Diverse Biological Activities

The structural diversity achievable with carbamate derivatives has led to the discovery of compounds with a wide array of biological activities. researchgate.neteprajournals.comjocpr.com By systematically altering the substituents on the carbamate scaffold, medicinal chemists can explore vast chemical spaces and identify molecules with potent and selective effects on various biological targets. nih.gov

Research has demonstrated that carbamate derivatives exhibit a broad spectrum of pharmacological effects, including:

Anticancer Activity: Many carbamate-containing compounds have shown significant potential as anticancer agents. researchgate.netjocpr.com They can exert their effects through various mechanisms, such as inhibiting cell proliferation, inducing apoptosis, or disrupting microtubule dynamics.

Antibacterial and Antifungal Activities: Carbamate derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. researchgate.netjocpr.com Some have shown promising activity, highlighting their potential as leads for new antimicrobial drugs. jocpr.com

Antiviral Activity: The carbamate moiety is present in several antiviral drugs. jocpr.com These compounds can interfere with different stages of the viral life cycle, such as entry into the host cell, replication, or assembly of new viral particles.

Anti-inflammatory and Analgesic Effects: Certain carbamate derivatives have demonstrated anti-inflammatory and pain-relieving properties. jocpr.com

Enzyme Inhibition: Beyond their traditional role as acetylcholinesterase inhibitors, carbamates have been developed to inhibit other enzymes, such as urease. researchgate.net

The following table summarizes some of the biological activities observed in various carbamate derivatives, as reported in the scientific literature.

| Biological Activity | Examples of Carbamate Derivatives |

| Antioxidant | N-Ethylamine-N′, N′-diethyl carbamate, N-3-benzoic-,N′,N′-diethyl carbamate researchgate.net |

| Urease Inhibition | Various 6-chloro-3-oxindole derivatives with carbamate moieties researchgate.net |

| Anticancer | Imidazole and triazole carbamate derivatives of betulinic acid nih.gov |

| Antibacterial | Carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate jocpr.com |

| Antifungal | Various carbamate derivatives researchgate.net |

The continued exploration of carbamate chemistry is a promising avenue for the discovery of new therapeutic agents with improved efficacy and safety profiles. The adaptability of the carbamate scaffold ensures its continued importance in the field of medicinal chemistry.

Future Research Directions and Advanced Methodological Developments

Development of Novel Synthetic Strategies for Complex Carbamate (B1207046) Architectures

While traditional methods for synthesizing carbamates are well-established, future efforts will focus on developing more efficient, sustainable, and complex molecular architectures built upon the 3-Methylphenyl (4-iodophenyl)carbamate scaffold. acs.orgresearchgate.net The goal is to move beyond simple preparations to construct sophisticated molecules with enhanced properties and functionalities.

Key future strategies include:

Catalytic and Sustainable Approaches : There is a significant push to replace hazardous reagents like phosgene (B1210022) with greener alternatives. researchgate.net One promising avenue is the use of carbon dioxide (CO₂) as a C1 building block. helsinki.fi Research into novel catalytic systems, perhaps employing superbases or transition metals, could enable the direct and efficient synthesis of complex carbamate derivatives from amines, alcohols, and CO₂ under mild conditions. rsc.orgresearchgate.net

Late-Stage Functionalization : Developing methods to modify the this compound core at a late stage in a synthetic sequence is highly desirable. The iodine atom is a particularly attractive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of new functional groups to create a library of derivatives for biological screening. organic-chemistry.org

Multi-Component Reactions (MCRs) : MCRs offer a powerful tool for rapidly building molecular complexity in a single step. semanticscholar.org Future research could focus on designing novel three-component reactions where an aniline, a phenol (B47542), and a carbonyl source combine to form intricate carbamate structures, enhancing synthetic efficiency and enabling the exploration of a broader chemical space. semanticscholar.org

Flow Chemistry : The use of continuous flow reactors can offer superior control over reaction parameters, improve safety, and facilitate scalability. Applying flow chemistry to carbamate synthesis could lead to higher yields, purities, and access to reaction conditions not achievable in traditional batch processes.

Table 1: Modern Synthetic Strategies for Carbamate Architectures

| Strategy | Description | Potential Advantage for this compound |

|---|---|---|

| CO₂ Utilization | Using carbon dioxide as a safe and sustainable one-carbon source, often mediated by superbases or catalysts. rsc.org | Reduces reliance on hazardous reagents like phosgene and its derivatives for a greener synthesis. |

| Metal-Catalyzed Cross-Coupling | Employing catalysts (e.g., Palladium) to form C-N or C-O bonds, enabling the coupling of diverse starting materials. organic-chemistry.org | Allows for late-stage modification at the iodophenyl ring to create diverse molecular libraries. |

| Three-Component Reactions | Combining three or more reactants in a single pot to form a complex product, maximizing bond-forming efficiency. semanticscholar.org | Enables rapid generation of complex analogues with varied substituents for structure-activity relationship studies. |

| Rearrangement Reactions | Utilizing classic organic reactions like the Hofmann, Curtius, or Lossen rearrangements to form the carbamate moiety from different precursors. acs.orgorganic-chemistry.org | Provides alternative synthetic routes from readily available amides or hydroxamic acids. |

Integration of Advanced Computational Techniques with Experimental Studies

The synergy between computational chemistry and experimental work is crucial for accelerating research. For this compound, computational tools can provide deep insights into its properties and interactions, guiding experimental design and saving significant resources.

Future directions in this area include:

Quantum Mechanics (QM) for Reactivity Prediction : Density Functional Theory (DFT) can be used to model reaction pathways for the synthesis of this carbamate, helping to optimize conditions and predict the feasibility of novel synthetic routes. mdpi.comnih.gov Furthermore, DFT can elucidate electronic properties, such as the molecule's antioxidant potential by calculating bond dissociation energies and reaction barriers with free radicals. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can predict how this compound and its derivatives behave in a biological environment, such as a protein binding pocket. nih.gov These simulations can reveal key interactions, conformational changes, and the stability of the ligand-protein complex over time.

Hybrid QM/MM Simulations : For studying interactions with enzymes, Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach. biorxiv.org The active site where the carbamate binds and potentially reacts can be treated with high-level QM accuracy, while the rest of the protein is modeled using classical mechanics. This can provide precise details on reaction barriers for covalent inhibition, a common mechanism for carbamate drugs. biorxiv.org

In Silico Screening and Drug Design : Computational docking can be used to screen large virtual libraries of derivatives against various biological targets. This allows for the rational design of new compounds based on the this compound scaffold with potentially higher affinity and selectivity for a specific target. mdpi.com

Table 2: Computational Techniques in Carbamate Research

| Technique | Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting electronic properties, and studying radical scavenging activity. mdpi.comresearchgate.net | Optimizing synthetic routes and predicting chemical reactivity and stability. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and binding stability of a molecule within a protein's active site. nih.gov | Predicting binding modes and affinities to potential biological targets. |

| QM/MM Simulations | Modeling enzymatic reactions with high accuracy by treating the active site with quantum mechanics. biorxiv.org | Investigating the mechanism of covalent modification of target enzymes like serine hydrolases. |

| Virtual Screening/Docking | Predicting the binding orientation and affinity of a library of compounds against a biological target. mdpi.com | Identifying new potential biological targets and guiding the design of more potent derivatives. |

Discovery of Unexplored Biological Targets for Carbamate Modulation

Carbamates are a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets, including enzymes involved in neurodegenerative diseases and viral proteins. nih.govresearchgate.net A key future direction is to look beyond these established targets and explore novel biological pathways where this compound or its derivatives could exert a therapeutic effect.

Potential areas for exploration include:

Kinase Inhibition : Many kinase inhibitors feature aromatic systems capable of forming hydrogen bonds and hydrophobic interactions. The structure of this compound, with its hydrogen bond donor (N-H), acceptor (C=O), and aromatic rings, could be adapted to target the ATP-binding site of specific kinases involved in cancer or inflammatory diseases.

Epigenetic Targets : The modification of histones and DNA is a critical area of drug discovery. The carbamate scaffold could be explored for its ability to inhibit enzymes like histone deacetylases (HDACs) or methyltransferases, where it might mimic peptide bonds in natural substrates.

Protein-Protein Interaction (PPI) Modulation : PPIs represent a challenging but valuable class of drug targets. The defined shape and hydrogen-bonding capabilities of the carbamate moiety could be leveraged to design molecules that disrupt specific PPIs implicated in disease. acs.org

Targeting Parasitic and Microbial Diseases : There is a constant need for new anti-infective agents. The lipophilicity and potential for specific interactions conferred by the methylphenyl and iodophenyl groups could make derivatives of this carbamate effective against targets in bacteria, fungi, or parasites.

Table 3: Potential Unexplored Target Classes for Carbamates

| Target Class | Rationale for Exploration | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | The carbamate scaffold can be decorated to fit into ATP-binding pockets, mimicking key interactions. | Oncology, Inflammation |

| Epigenetic Enzymes | The structure can serve as a bioisostere for peptide linkages in enzyme substrates like histones. | Oncology, Genetic Disorders |

| Protein-Protein Interfaces | Carbamate derivatives can be designed to disrupt specific intermolecular contacts that drive disease pathology. | Various (Oncology, Virology) |

| Microbial Enzymes | The unique structural features could be optimized to selectively inhibit essential enzymes in pathogens. | Infectious Diseases |

Mechanistic Investigations at the Atomic and Molecular Levels

A profound understanding of how a molecule functions at the most fundamental level is essential for its rational optimization. Future research should employ sophisticated analytical and computational techniques to dissect the mechanisms of action and reaction of this compound.

Key areas for mechanistic investigation are:

Elucidation of Covalent Inhibition Mechanisms : If this carbamate acts as an inhibitor for enzymes like serine hydrolases, it is crucial to understand the carbamoylation process in detail. biorxiv.org This involves identifying the transition state, determining the rates of carbamoylation and decarbamoylation, and understanding how the leaving group (m-cresol) and the bound portion (4-iodophenyl isocyanate) influence reactivity and inhibitor lifespan. biorxiv.org

Role of Halogen Bonding : The iodine atom on the phenyl ring is a potent halogen bond donor. High-resolution structural biology (X-ray crystallography) combined with computational analysis could reveal if this iodine forms specific, stabilizing halogen bonds with backbone carbonyls or other electron-rich atoms in a target's binding site. This interaction could be a key determinant of binding affinity and selectivity.

Amide Resonance and Conformational Analysis : The rotational barrier around the C-N bond of the carbamate group influences its conformational preferences and ability to interact with targets. acs.org Advanced NMR spectroscopy and theoretical calculations can quantify this barrier and determine the dominant conformations in solution and when bound to a target. acs.org

Reaction Pathway Analysis : For synthetic transformations, combining experimental kinetic studies with computational pathway analysis (as described in 8.2) can provide a complete picture of the reaction mechanism. mdpi.com This knowledge is invaluable for optimizing reaction conditions to minimize byproducts and maximize yield. rsc.org

Table 4: Mechanistic Aspects for Investigation

| Mechanistic Aspect | Investigative Techniques | Desired Insight |

|---|---|---|

| Enzyme Inhibition Kinetics | Enzyme assays, mass spectrometry, QM/MM simulations. | Determination of inhibition type (e.g., covalent, reversible), rates of reaction, and stability of the modified enzyme. biorxiv.org |

| Intermolecular Interactions | X-ray crystallography, NMR spectroscopy, computational modeling. | Identification and quantification of key non-covalent forces, such as hydrogen and halogen bonds, driving target recognition. |

| Conformational Dynamics | Advanced NMR (e.g., ROESY), DFT calculations. | Understanding the preferred 3D structure of the molecule and how its shape influences biological activity. acs.org |

| Synthetic Reaction Pathways | In situ spectroscopy (IR, NMR), kinetic studies, DFT. | Mapping the step-by-step process of chemical synthesis to enable rational optimization. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for preparing 3-methylphenyl (4-iodophenyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of aryl carbamates, including derivatives like this compound, can be achieved via tin-catalyzed transcarbamoylation or palladium-catalyzed cross-coupling . For example:

- Tin-catalyzed method : Reacting 4-iodophenol with methyl carbamate in toluene at 90°C using tin catalysts (e.g., Bu₂SnO) yields carbamates with broad functional group tolerance. Yields typically range from 70–85% depending on substituent steric effects .

- Palladium-mediated cross-coupling : Aryl chlorides/triflates can couple with sodium cyanate in the presence of Pd catalysts (e.g., Pd(OAc)₂) to form carbamates. This method is advantageous for electron-deficient aryl halides like 4-iodophenyl derivatives .

- Key variables : Solvent polarity, catalyst loading (1–5 mol%), and reaction time (6–24 hours) critically impact purity and yield.

Q. How can the lipophilicity and stability of this compound be experimentally determined?

- Methodological Answer :

- Lipophilicity : Use reversed-phase HPLC with a C18 column and isocratic elution (e.g., methanol/water 70:30). Calculate the capacity factor (log k) to estimate logP values, which correlate with partitioning behavior .

- Stability : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via LC-MS over 72 hours. Carbamates generally show hydrolysis susceptibility in basic media .

Q. What spectroscopic techniques are most effective for characterizing structural features of this carbamate?

- Methodological Answer :

- FT-IR : Confirm the carbamate group via N-H stretching (3200–3350 cm⁻¹) and C=O absorption (1680–1720 cm⁻¹).

- ¹H/¹³C NMR : Key signals include the methyl group on the 3-methylphenyl ring (δ ~2.3 ppm in ¹H; δ ~21 ppm in ¹³C) and the iodophenyl aromatic protons (δ ~7.5–8.0 ppm).

- Mass spectrometry (HRMS) : Use ESI+ to observe [M+H]⁺ ions; isotopic patterns for iodine (e.g., m/z 127 for ¹²⁷I) aid structural confirmation .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). The iodine atom’s polarizability may enhance halogen bonding in active sites .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For carbamates, electron-withdrawing groups (e.g., -I) often enhance enzyme binding .

- MD simulations : Assess conformational stability over 100-ns trajectories to identify flexible regions affecting binding kinetics.

Q. What strategies resolve contradictions in enzyme inhibition data between soluble and immobilized acetylcholinesterase assays?

- Methodological Answer :

- Immobilization artifacts : Compare kinetic parameters (Km, Vmax) for soluble vs. immobilized enzymes. Immobilization on electrodes (e.g., Au nanoparticles) may reduce substrate accessibility, inflating IC50 values .

- Buffer optimization : Test phosphate vs. Tris buffers at varying ionic strengths (0.1–0.5 M) to minimize nonspecific adsorption.

- Control experiments : Use known inhibitors (e.g., donepezil) to validate assay conditions. Discrepancies >20% suggest methodological bias .

Q. How can regioselective functionalization of the 4-iodophenyl group expand the compound’s applications?

- Methodological Answer :

- Sonogashira coupling : React the iodophenyl moiety with terminal alkynes (e.g., propargyl alcohol) under Pd/Cu catalysis to introduce alkyne handles for click chemistry .

- Suzuki-Miyaura coupling : Cross-couple with aryl boronic acids to generate biaryl derivatives for probing π-π stacking interactions in drug design .

- Table : Functionalization Routes and Applications

| Reaction Type | Reagent | Product Application | Yield (%) | Ref. |

|---|---|---|---|---|

| Sonogashira coupling | Propargyl alcohol | Fluorescent probes | 65–78 | |

| Suzuki-Miyaura | 4-Carboxyphenyl boronate | COX-2 inhibitors | 70–82 |

Data Contradiction Analysis

Q. Why might reported IC50 values for acetylcholinesterase inhibition vary across studies?

- Methodological Answer :

- Enzyme source : Insect vs. mammalian acetylcholinesterase exhibit differing sensitivities. For example, Electrophorus electricus enzyme may show 2–3x lower IC50 than human erythrocyte-derived enzyme .

- Assay format : Colorimetric (Ellman’s method) vs. electrochemical assays (e.g., screen-printed electrodes) can yield discrepancies due to interference from iodine’s redox activity .

- Statistical rigor : Ensure n ≥ 3 replicates and normalize to vehicle controls (e.g., 0.1% DMSO) to reduce variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.